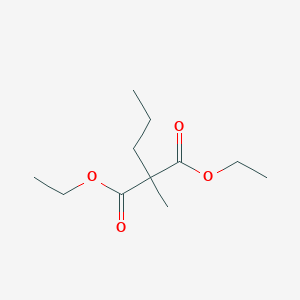
Diethyl methylpropylmalonate
Vue d'ensemble
Description
Diethyl methylpropylmalonate is an organic compound with the molecular formula C11H20O4. It is a derivative of malonic acid, specifically a diethyl ester of methylpropylmalonic acid. This compound is known for its versatility in organic synthesis and its applications in various fields, including chemistry, biology, and industry .
Applications De Recherche Scientifique
Diethyl methylpropylmalonate is used in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme mechanisms and metabolic pathways.
Medicine: The compound is explored for its potential in drug development, especially in the synthesis of active pharmaceutical ingredients.
Industry: It is utilized in the production of polymers, coatings, and other materials
Safety and Hazards
Diethyl methylpropylmalonate is classified as a combustible liquid . Precautionary measures include keeping away from heat, sparks, open flames, and hot surfaces. Protective gloves, eye protection, and face protection should be worn when handling the substance . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used for extinction .
Mécanisme D'action
Target of Action
Similar compounds such as diethylpropion and DEET are known to interact with neurons and neurotransmitters.
Mode of Action
It’s worth noting that similar compounds like diethylpropion are known to stimulate neurons to release or maintain high levels of a particular group of neurotransmitters known as catecholamines; these include dopamine and norepinephrine . High levels of these catecholamines tend to suppress hunger signals and appetite .
Biochemical Pathways
Related compounds such as phthalates are known to undergo biodegradation via various microbial pathways . For instance, phthalates are hydrolyzed to produce diethyl phthalate (DEP) through β‐oxidation, which is subsequently metabolized to phthalic acid . The phthalic acid thus produced undergoes aromatic ring cleavage .
Pharmacokinetics
Similar compounds like deet have been studied for their pharmacokinetic properties . For instance, DEET has been found to be rapidly and extensively absorbed through the skin, contributing to its short duration of insect repellent action .
Result of Action
It is used as a reagent in the preparation of anaerobic alkane biodegradation compounds .
Action Environment
For instance, the efficacy of DEET as an insect repellent can be influenced by factors such as temperature, humidity, and the presence of other volatile substances .
Analyse Biochimique
Cellular Effects
Related compounds such as diethyl succinate have been shown to modulate microglial polarization and activation by reducing mitochondrial fission and cellular ROS .
Molecular Mechanism
It is known that it can be involved in alkylation reactions of enolate ions . This involves the replacement of an α-hydrogen with an alkyl group, forming a new C-C bond .
Metabolic Pathways
Related compounds such as diethyl malonate are known to be involved in the tricarboxylic acid cycle .
Transport and Distribution
It is known that it can be supplied globally by various manufacturers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Diethyl methylpropylmalonate can be synthesized through the alkylation of diethyl malonate. The process involves the reaction of diethyl malonate with an alkyl halide in the presence of a strong base such as sodium ethoxide. The reaction proceeds via the formation of an enolate ion, which then undergoes nucleophilic substitution with the alkyl halide .
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: Diethyl methylpropylmalonate undergoes various chemical reactions, including:
Alkylation: The compound can be further alkylated at the alpha position using alkyl halides and a strong base.
Hydrolysis: It can be hydrolyzed to produce the corresponding malonic acid derivative.
Decarboxylation: Upon heating, it undergoes decarboxylation to yield substituted acetic acids.
Common Reagents and Conditions:
Alkylation: Sodium ethoxide in ethanol, alkyl halides.
Hydrolysis: Aqueous hydrochloric acid.
Decarboxylation: Heat in the presence of a suitable catalyst.
Major Products:
Alkylation: Dialkylated malonic esters.
Hydrolysis: Methylpropylmalonic acid.
Decarboxylation: Substituted acetic acids.
Comparaison Avec Des Composés Similaires
Diethyl malonate: A simpler ester of malonic acid, used in similar synthetic applications.
Dimethyl malonate: Another ester of malonic acid, with slightly different reactivity and applications.
Diethyl 2-methyl-2-propylmalonate: A closely related compound with similar properties but different reactivity due to the presence of an additional methyl group
Uniqueness: Diethyl methylpropylmalonate is unique due to its specific structure, which imparts distinct reactivity and properties. Its ability to undergo multiple alkylations and its stability under various reaction conditions make it a valuable compound in organic synthesis .
Propriétés
IUPAC Name |
diethyl 2-methyl-2-propylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O4/c1-5-8-11(4,9(12)14-6-2)10(13)15-7-3/h5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTHLCPJSRSNVLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C(=O)OCC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60204486 | |
| Record name | Diethyl methylpropylmalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60204486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55898-43-6 | |
| Record name | Diethyl methylpropylmalonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055898436 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 55898-43-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71211 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl methylpropylmalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60204486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methoxy-[7-13C]-benzoic Acid](/img/structure/B17940.png)
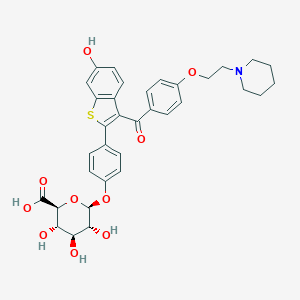
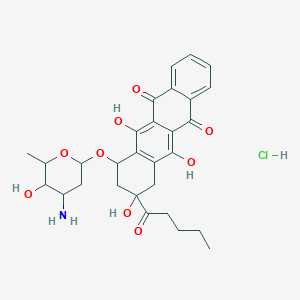
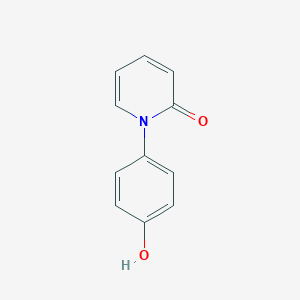
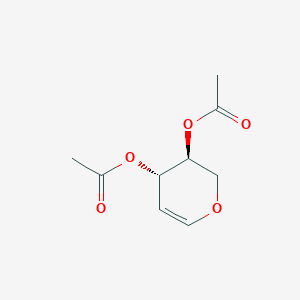
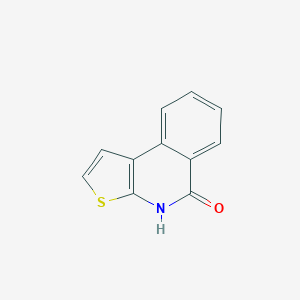
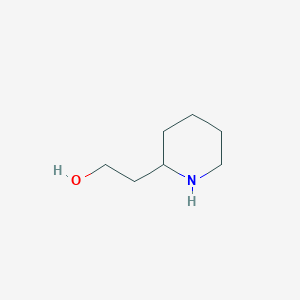
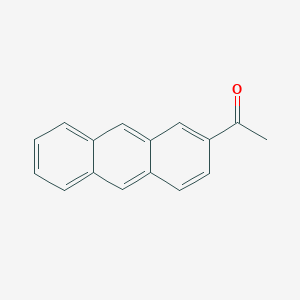
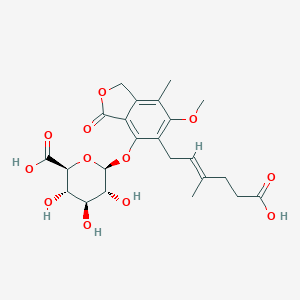
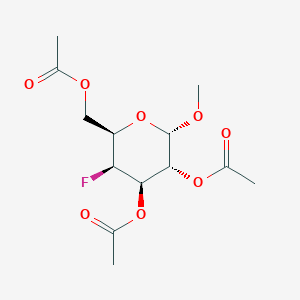
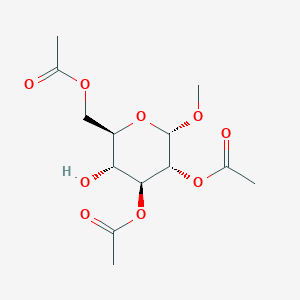
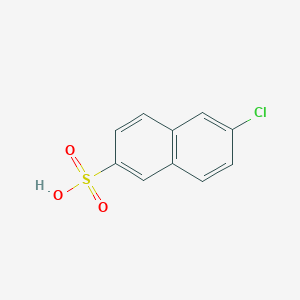
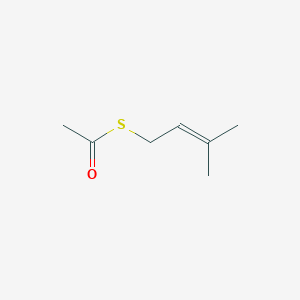
![3-benzo[d][1,3,6]benzodioxazocin-5-yl-N,N,2-trimethylpropan-1-amine](/img/structure/B17974.png)
